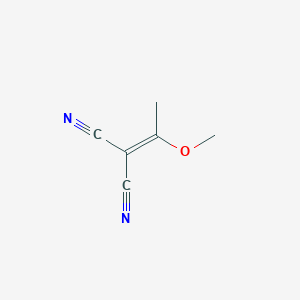

2-(1-Methoxyethylidene)malononitrile

Número de catálogo B1631597

Peso molecular: 122.12 g/mol

Clave InChI: LBTQCPWBQJYQLI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08383635B2

Procedure details

To a 100 mL flask equipped with air stirrer and thermometer and distillation condensor were added malononitrile (9.1 g, 0.138 mol, triethyl orthoacetate (26.8 g, 0.165 mol) and glacial acidic acid (0.4 mL) sequentially, and the mixture was stirred and gently heated (90° C.) until the ethanol formed in the reaction began to distill off. When all the ethanol had distilled off, the reaction temperature was raised slowly from 90° C. to 140° C. for 30 min to ensure completion of the reaction. The reaction mixture was allowed to cool to 45° C. to solidify. The resulting solid mass was broken up under hexane (20 mL) and hexane was decanted off. The solid was washed with ethanol (50 mL) to afford a colorless crystal. The ethanol solution was concentrated and allowed to cool to room temperature. Then the crystal was filtered, washed with ethanol dried under vacuum (12.3 g, 65.9% yield).

[Compound]

Name

acid

Quantity

0.4 mL

Type

reactant

Reaction Step One

Yield

65.9%

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:5])[CH2:2][C:3]#[N:4].[C:6](OCC)(OCC)([O:8][CH2:9]C)[CH3:7]>C(O)C>[CH3:9][O:8][C:6](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH3:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC#N)#N

|

|

Name

|

|

|

Quantity

|

26.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(OCC)(OCC)OCC

|

[Compound]

|

Name

|

acid

|

|

Quantity

|

0.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 100 mL flask equipped with air stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

thermometer and distillation condensor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed in the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

When all the ethanol had distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature was raised slowly from 90° C. to 140° C. for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hexane was decanted off

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was washed with ethanol (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a colorless crystal

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The ethanol solution was concentrated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Then the crystal was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum (12.3 g, 65.9% yield)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(C)=C(C#N)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 65.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |